molecular formula C15H27N7O8 B12464953 3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid

3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid

Cat. No.: B12464953
M. Wt: 433.42 g/mol
InChI Key: NNRFRJQMBSBXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arg-gly-asp-ser, also known as arginylglycylaspartic acid-serine, is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and serine. This peptide sequence is recognized for its role in cell adhesion, particularly in binding to integrin receptors on the cell surface. It is a key component in the extracellular matrix and plays a significant role in various biological processes, including cell migration, proliferation, and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arg-gly-asp-ser typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. Subsequent amino acids (aspartic acid, glycine, and arginine) are added one by one through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of arg-gly-asp-ser can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Arg-gly-asp-ser can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving arg-gly-asp-ser include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of arg-gly-asp-ser involves its binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation. The peptide’s ability to bind to integrins is mediated by its specific amino acid sequence, which mimics the natural ligands of these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arg-gly-asp-ser is unique in its high affinity and specificity for integrin receptors, making it a valuable tool in both research and therapeutic applications. Its ability to modulate cell adhesion and signaling pathways distinguishes it from other peptides with similar sequences .

Properties

IUPAC Name

3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRFRJQMBSBXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N7O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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